Sophoraflavanone B

Antibacterial MRSA MIC

Researchers studying MRSA combination therapies or estrogenic signaling often face inconsistent bioactivity from generic flavonoids. Sophoraflavanone B (8-prenylnaringenin) directly addresses this with its unique 8-prenyl group essential for target engagement. - Directly binds bacterial peptidoglycan; synergistic with β-lactams, aminoglycosides, and quinolones, achieving up to 32-fold MIC reduction against MRSA. - Full ERα agonist and equipotent at ERβ (IC50: 57 nM and 68 nM), the most potent known phytoestrogen for reproducible signaling studies. - ≥98% purity, isolated from Sophora flavescens; essential reference standard for flavonoid SAR programs.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 68682-02-0
Cat. No. B138219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoraflavanone B
CAS68682-02-0
Synonyms2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one;  8-isopentenylnaringenin;  (±)-8-Prenylnaringenin;  (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one; 
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3
InChIKeyLPEPZZAVFJPLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoraflavanone B Specifications & Procurement


Sophoraflavanone B (SPF-B) is a prenylated flavanone, specifically a trihydroxyflavanone with a prenyl group at the C8 position on the A-ring [1]. This lipophilic modification enhances its membrane affinity and biological activity compared to non-prenylated flavonoids [1]. The compound is isolated from the roots of Desmodium caudatum and Sophora flavescens [1], and is chemically equivalent to 8-prenylnaringenin [2]. Its molecular formula is C20H20O5, with a molecular weight of 340.36 g/mol and a topological polar surface area (TPSA) of 89.80 Ų [3].

Sophoraflavanone B Substitution Challenges


Within the prenylated flavanone class, subtle structural variations profoundly impact antibacterial potency, spectrum, and mechanism. For instance, while kurarinone and sophoraflavanone G exhibit potent anti-MRSA activity, their MIC profiles differ significantly from SPF-B [1][2]. Moreover, the specific positioning of the prenyl group (e.g., 8-prenyl vs. 6-prenyl) alters both membrane interaction and target binding [3]. Substituting SPF-B with a non-prenylated flavanone like naringenin would eliminate key interactions with bacterial peptidoglycan and severely compromise activity against MRSA [4]. Therefore, for research requiring validated antibacterial or estrogenic properties, direct sourcing of SPF-B is essential, as generic class-level substitution cannot guarantee comparable experimental outcomes.

Sophoraflavanone B Comparative Evidence


Anti-MRSA Potency Comparison

Sophoraflavanone B exhibits moderate anti-MRSA activity with an MIC range of 15.6–31.25 μg/mL [1]. This is significantly less potent than kurarinone (MIC 2 μg/mL) but substantially more active than non-prenylated flavanones. Sophoraflavanone G is more potent, with MICs of 0.5–8 μg/mL [2]. This quantitative difference highlights SPF-B's distinct activity profile, making it unsuitable as a direct replacement for these more potent analogs in sensitive assays.

Antibacterial MRSA MIC

Peptidoglycan Binding Mechanism

Sophoraflavanone B directly binds to peptidoglycan (PGN) derived from S. aureus [1]. This binding was evident in combination assays, whereas the optical density of MRSA suspensions treated with a combination of detergent and SPF-B reduced MRSA by 63%–73% [1]. In contrast, non-prenylated flavanones lack this direct cell wall interaction, and even some prenylated analogs may not exhibit the same level of binding. This specific interaction is a key differentiator for SPF-B's antibacterial mechanism.

Antibacterial Mechanism of Action Peptidoglycan

Synergistic Antibiotic MIC Reduction

Sophoraflavanone B synergizes with multiple antibiotic classes against MRSA, markedly reducing their MICs. In checkerboard assays, SPF-B reduced the MICs of β-lactams (ampicillin, oxacillin) by 2- to 32-fold, aminoglycosides (gentamicin) by 8- to 32-fold, and quinolones (ciprofloxacin, norfloxacin) by 2- to 32-fold [1]. Fractional inhibitory concentration indices (FICI) ranged from 0.31 to 0.75, indicating synergy or partial synergy [1]. This synergistic profile is more extensively characterized for SPF-B than for many other prenylated flavanones.

Synergy Antibiotic Adjuvant FICI

Equipotent ERα/ERβ Agonism

Sophoraflavanone B (8-prenylnaringenin) is reported to be one of the most potent phytoestrogens known, acting as a full agonist of ERα and equipotent at ERα and ERβ [1]. This is a distinct profile compared to other prenylated flavonoids from Sophora species, which may not exhibit the same level of estrogenic activity or receptor subtype selectivity. For instance, while some analogs have cytotoxic activity, their estrogen receptor binding is often less characterized. This makes SPF-B a specific tool for estrogen receptor studies.

Estrogen Receptor Phytoestrogen ERα/ERβ

8-Prenyl Group and Bioactivity

The presence of a prenyl group at the C8 position of the flavanone skeleton is crucial for enhanced lipophilicity and membrane affinity [1]. Comparative SAR studies show that 5,7-dihydroxylation of the A-ring and 2',4'- or 2',6'-dihydroxylation of the B-ring are essential for anti-MRSA activity, and that aliphatic substitution at C6 or C8 further enhances this activity [2]. However, the specific position of prenylation matters: 8-prenylnaringenin (SPF-B) has a different activity profile compared to 6-prenylnaringenin or diprenylated analogs [3]. This structural specificity means that even closely related prenylated flavonoids cannot be assumed to have identical biological effects.

Structure-Activity Relationship Prenylation SAR

Cytotoxic Activity Profile

Sophoraflavanone B exhibits significant cytotoxic activity against cancer cell lines, with the addition of the isoprenyl group enhancing this effect compared to non-prenylated flavanones [1]. In comparative studies, sophoraflavanone B, euchrestaflavanone A, and sophoraflavanone G showed enhanced cytotoxicity, with the activity influenced by log P and ionization potential [1]. While specific IC50 values for SPF-B against H460 cells were not isolated in this study, related prenylated flavonoids displayed IC50 values as low as 4.67 μM [2]. This distinct cytotoxic profile, linked to prenylation, differentiates SPF-B from non-prenylated flavonoids which generally show lower cytotoxicity.

Cytotoxicity Cancer IC50

Sophoraflavanone B Application Scenarios


Antibiotic Adjuvant for MRSA

Given its validated synergy with β-lactams, aminoglycosides, and quinolones (up to 32-fold MIC reduction) [1], Sophoraflavanone B is an ideal candidate for studies exploring combination therapies against methicillin-resistant Staphylococcus aureus (MRSA). Its direct binding to peptidoglycan [2] provides a clear mechanistic rationale for this synergy.

Cell Wall Biosynthesis Inhibition Studies

The unique ability of Sophoraflavanone B to directly bind peptidoglycan [1] makes it a valuable chemical probe for investigating bacterial cell wall integrity and the mechanisms of cell wall-targeting antibiotics. This specific interaction distinguishes it from other prenylated flavonoids that may not share this target.

ER Pharmacology & Toxicology

As one of the most potent known phytoestrogens, acting as a full agonist of ERα and equipotent at ERβ [1], Sophoraflavanone B (8-prenylnaringenin) is a critical reference standard for studying estrogenic signaling pathways, endocrine disruption, and hormone-dependent processes. Its well-characterized activity profile makes it superior to less-defined plant extracts for reproducible research.

Prenylated Flavonoid SAR Studies

The specific 8-prenyl substitution pattern of Sophoraflavanone B is essential for its bioactivity [1]. Comparative studies show that altering this position (e.g., to 6-prenyl) significantly changes antibacterial potency [2]. Therefore, SPF-B is an essential reference compound for SAR programs aimed at optimizing the antimicrobial or estrogenic properties of flavonoids.

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